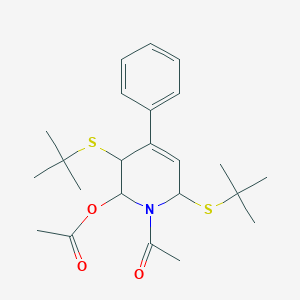
2-Acetoxy-1-acetyl-3,6-di(tert-butylthio)-4-phenyl-1,2,3,6-tetrahydropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Acetoxy-1-acetyl-3,6-di(tert-butylthio)-4-phenyl-1,2,3,6-tetrahydropyridine is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound is commonly known as ABT-594 and is classified as a nicotinic acetylcholine receptor agonist. The purpose of
Mecanismo De Acción
ABT-594 acts as a potent agonist of the nicotinic acetylcholine receptors in the brain. This receptor is involved in the transmission of nerve impulses and is responsible for the release of several neurotransmitters, including dopamine, serotonin, and norepinephrine. The activation of nicotinic acetylcholine receptors by ABT-594 leads to the release of these neurotransmitters, which can produce analgesic effects and reduce cravings for nicotine.
Efectos Bioquímicos Y Fisiológicos
ABT-594 has been shown to produce analgesic effects in animal models of chronic pain. The compound has also been shown to reduce the severity of withdrawal symptoms in animal models of nicotine addiction. ABT-594 has been shown to have a high affinity for nicotinic acetylcholine receptors in the brain, which may contribute to its potent analgesic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ABT-594 has several advantages for use in lab experiments. It has a high affinity for nicotinic acetylcholine receptors, which makes it a potent agonist for these receptors. ABT-594 has also been shown to produce analgesic effects in animal models of chronic pain, which makes it a useful tool for studying the mechanisms of pain. However, ABT-594 has limitations in that it is a complex compound to synthesize and is relatively expensive.
Direcciones Futuras
For the study of ABT-594 include the development of new analogs and the exploration of its potential use in the treatment of other conditions.
Métodos De Síntesis
The synthesis of ABT-594 involves several steps, including the reaction of 4-phenyl-1,2,3,6-tetrahydropyridine with tert-butyl thiol in the presence of a base to form 4-phenyl-1,2,3,6-tetrahydropyridine-3-thiol. The resulting compound is then acetylated and oxidized to form ABT-594. The synthesis of ABT-594 is a complex process that requires careful attention to detail and expertise in organic chemistry.
Aplicaciones Científicas De Investigación
ABT-594 has been extensively studied for its potential applications in the field of medicine. It has been shown to have analgesic properties that are effective in treating chronic pain. ABT-594 has also been studied for its potential use in the treatment of nicotine addiction. The compound has been shown to activate nicotinic acetylcholine receptors in the brain, which may help reduce cravings for nicotine.
Propiedades
Número CAS |
18794-23-5 |
|---|---|
Nombre del producto |
2-Acetoxy-1-acetyl-3,6-di(tert-butylthio)-4-phenyl-1,2,3,6-tetrahydropyridine |
Fórmula molecular |
C23H33NO3S2 |
Peso molecular |
435.6 g/mol |
Nombre IUPAC |
[1-acetyl-3,6-bis(tert-butylsulfanyl)-4-phenyl-3,6-dihydro-2H-pyridin-2-yl] acetate |
InChI |
InChI=1S/C23H33NO3S2/c1-15(25)24-19(28-22(3,4)5)14-18(17-12-10-9-11-13-17)20(29-23(6,7)8)21(24)27-16(2)26/h9-14,19-21H,1-8H3 |
Clave InChI |
ZWFZFSUFGXNYAX-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C(C=C(C(C1OC(=O)C)SC(C)(C)C)C2=CC=CC=C2)SC(C)(C)C |
SMILES canónico |
CC(=O)N1C(C=C(C(C1OC(=O)C)SC(C)(C)C)C2=CC=CC=C2)SC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



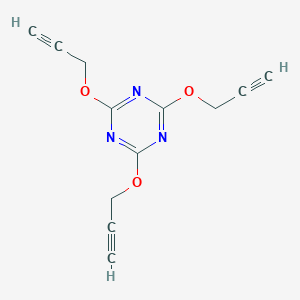
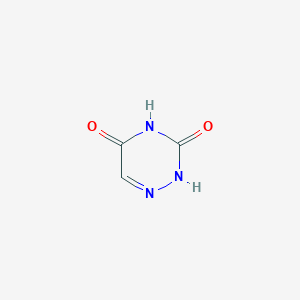

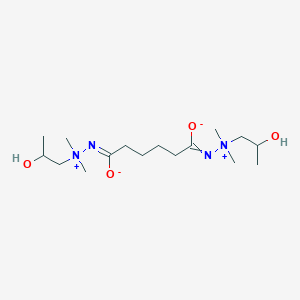
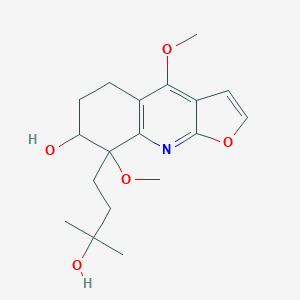

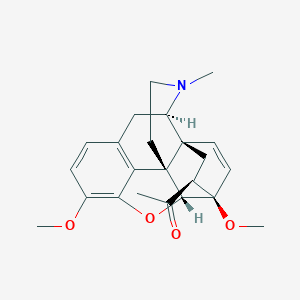
![1-[(Phosphonooxy)methyl]ethane-1,2-diyl distearate](/img/structure/B101644.png)
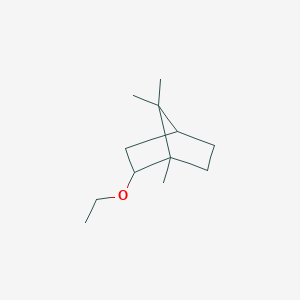
![N-[3-[3-(4-nitrophenoxy)propoxy]phenyl]acetamide](/img/structure/B101647.png)


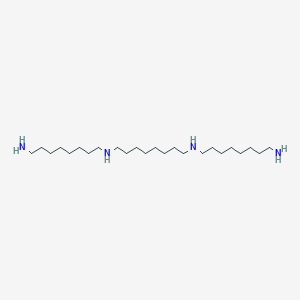
![Ethyl 2-[(1,3-dioxoisoindol-2-yl)methyl]-3-oxobutanoate](/img/structure/B101659.png)